molecular formula C10H9N3 B15225908 4,5-Dihydroimidazo[1,2-a]quinoxaline

4,5-Dihydroimidazo[1,2-a]quinoxaline

Cat. No.: B15225908
M. Wt: 171.20 g/mol
InChI Key: MFLWIBLSNKMIHW-UHFFFAOYSA-N
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Description

4,5-Dihydroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused ring system combining an imidazole ring with a quinoxaline ring, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroimidazo[1,2-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazo[1,5-a]quinoxalines through aromatic nucleophilic substitution of halogen and subsequent autooxidation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups in the molecule allows for diverse chemical transformations.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which exhibit enhanced biological activities and potential therapeutic applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Dihydroimidazo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the suppression of tumor growth and proliferation in cancer cells.

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

4,5-dihydroimidazo[1,2-a]quinoxaline

InChI

InChI=1S/C10H9N3/c1-2-4-9-8(3-1)12-7-10-11-5-6-13(9)10/h1-6,12H,7H2

InChI Key

MFLWIBLSNKMIHW-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=CN2C3=CC=CC=C3N1

Origin of Product

United States

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